3-(Methylsulfanyl)butan-1-amine is a chemical compound classified as a primary amine, characterized by the presence of a methylsulfanyl group attached to the butan-1-amine backbone. Its molecular formula is , with a molecular weight of approximately 117.23 g/mol. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and environmental research.
The compound is synthesized through various chemical methods, primarily involving nucleophilic substitution reactions. It is commercially available from chemical suppliers and used in both academic and industrial research settings.
3-(Methylsulfanyl)butan-1-amine falls under the category of amines, specifically primary amines. It also contains a sulfur atom, which classifies it further as a thioether due to the presence of the methylsulfanyl group.
The synthesis of 3-(Methylsulfanyl)butan-1-amine can be achieved through several methods:
The reaction conditions are critical for optimizing yield and purity. Typical conditions might include:
The molecular structure of 3-(Methylsulfanyl)butan-1-amine can be represented by its InChI and SMILES notations:
InChI=1S/C5H13NS/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3CC(CCN)SCThe compound has a CAS number of 887580-42-9. Its structural representation shows a butane chain with an amine group at one end and a methylsulfanyl group at the second carbon, contributing to its unique chemical properties.
3-(Methylsulfanyl)butan-1-amine can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 3-(Methylsulfanyl)butan-1-amine involves its interaction with biological targets through its functional groups. The amine group facilitates hydrogen bonding and ionic interactions with various biomolecules, which may influence enzymatic activity or receptor interactions.
This interaction profile suggests potential biological activities, including antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications.
3-(Methylsulfanyl)butan-1-amine is typically described as a colorless liquid with a strong odor. Its physical properties include:
The compound exhibits typical behavior for primary amines:
| Property | Value |
|---|---|
| Molecular Formula | C5H13NS |
| Molecular Weight | 117.23 g/mol |
| CAS Number | 887580-42-9 |
3-(Methylsulfanyl)butan-1-amine has several applications across different scientific domains:
3-(Methylsulfanyl)butan-1-amine is primarily synthesized through multi-step routes leveraging carbonyl-thioether intermediates. A prominent strategy involves:
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Role | Synthetic Handle |
|---|---|---|
| 3-(Methylthio)butanal | Carbonyl precursor | Reductive amination substrate |
| N-Sulfinyl imine (Ellman) | Chiral auxiliary | Diastereoselective addition |
| 3-(Methylthio)butan-1-imine | Direct reduction target | NaBH₃CN reduction |
Reductive amination is the most scalable method for converting 3-(methylthio)butanal to the target amine:
Industrial routes prioritize atom economy, safety, and cost:
Table 2: Industrial Process Comparison
| Method | Catalyst/Reductant | Conditions | Yield (%) | Scale Feasibility |
|---|---|---|---|---|
| Co Nanoparticle/H₂ | CoCl₂/NaBH₄ | 80°C, 10 bar H₂ | >95 | Multi-kg |
| Micellar Pd/C | Pd/C, Et₃SiH | H₂O, 25°C | 90 | Pilot plant |
| IRED Biocatalysis | Imine reductase, NADPH | pH 7.5, 30°C | 88 | Ton-scale [10] |
Sustainable strategies focus on solvent reduction, renewable feedstocks, and energy efficiency:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: